(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting intermediate is then cyclized using hydrazine hydrate to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group and fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H18FN3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H18FN3O/c1-13-18(12-14-4-8-16(9-5-14)22(2)3)19(24)23(21-13)17-10-6-15(20)7-11-17/h4-12H,1-3H3/b18-12+ |
InChI Key |
BIRNYNDGPHXWQJ-LDADJPATSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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